molecular formula C18H15ClN4O2S B2743410 6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 1010899-06-5

6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B2743410
CAS No.: 1010899-06-5
M. Wt: 386.85
InChI Key: MNWHCOQPNZENNB-UHFFFAOYSA-N
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Description

6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyrazole rings.

Scientific Research Applications

6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinazoline
  • 6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Uniqueness

Compared to similar compounds, 6-(3-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline may exhibit unique properties such as higher stability, specific binding affinity to targets, or enhanced biological activity. These differences can make it a more suitable candidate for certain applications in research and industry.

Properties

IUPAC Name

6-[5-(2-chlorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-26(24,25)23-18(11-16(22-23)13-4-2-3-5-14(13)19)12-6-7-15-17(10-12)21-9-8-20-15/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWHCOQPNZENNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2Cl)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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